Tumor Cell Growth Inhibition: 6-Ethyl vs 6-Methyl GI₅₀ Comparison Across NCI 60-Cell Panel
The classical 6-ethyl analog (compound 2) was evaluated head-to-head against its 6-methyl counterpart (compound 1) in the NCI 60 human tumor cell line panel. Compound 2 achieved nanomolar GI₅₀ values across multiple subpanels, whereas compound 1 exhibited only micromolar activity [1]. The 6-ethyl substitution increased potency by 2–3 orders of magnitude and broadened the spectrum of inhibited cell lines, including leukemia, non-small-cell lung, colon, melanoma, ovarian, and renal cancers [1]. Representative data: In the LOX IMVI melanoma line, compound 2 showed GI₅₀ = 9.09 × 10⁻⁸ M (90.9 nM), while compound 1 showed GI₅₀ = 6.56 × 10⁻⁵ M (65.6 μM) — a 720-fold difference [1]. In HCC-2998 colon cancer, compound 2 GI₅₀ = 9.65 × 10⁻⁷ M vs compound 1 GI₅₀ > 1.00 × 10⁻⁴ M (>100-fold difference) [1].
| Evidence Dimension | Tumor cell growth inhibition (GI₅₀, M) in NCI 60-cell panel |
|---|---|
| Target Compound Data | Compound 2 (6-ethyl): GI₅₀ range = 9.09 × 10⁻⁸ to 9.40 × 10⁻⁶ M; LOX IMVI melanoma = 9.09 × 10⁻⁸ M; HCC-2998 colon = 9.65 × 10⁻⁷ M; HCT-116 colon = 2.84 × 10⁻⁷ M; OVCAR-8 ovarian = 5.79 × 10⁻⁷ M; 786-0 renal = 8.17 × 10⁻⁷ M [1] |
| Comparator Or Baseline | Compound 1 (6-methyl): GI₅₀ range = 4.12 × 10⁻⁵ to >1.00 × 10⁻⁴ M; LOX IMVI melanoma = 6.56 × 10⁻⁵ M; HCC-2998 colon > 1.00 × 10⁻⁴ M; leukemia = 9.45 × 10⁻⁵ M [1] |
| Quantified Difference | 2–3 orders of magnitude (100- to 1,000-fold) improvement in GI₅₀ values; LOX IMVI: 720-fold; HCC-2998: >100-fold |
| Conditions | NCI 60 human tumor cell line in vitro preclinical screening; 48 h continuous exposure; sulforhodamine B (SRB) protein assay endpoint [1] |
Why This Matters
For procurement decisions, this direct quantitative comparison proves that the 6-ethyl scaffold delivers nanomolar antitumor potency that the 6-methyl analog cannot achieve, making the 6-ethyl compound the necessary starting point for any medicinal chemistry program targeting dual TS/DHFR inhibition with meaningful cellular activity.
- [1] Gangjee, A.; Li, W.; Kisliuk, R.L.; Cody, V.; Pace, J.; Piraino, J.; Makin, J. J. Med. Chem. 2009, 52, 4892–4902. Table 2: Cytotoxic Evaluation (GI₅₀, M) of Compounds 1 and 2 against Selected Tumor Cell Lines. View Source
